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Compound of Interest

Compound Name: Ambroxol (acefylline)

Cat. No.: B110486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator effects of Acebrophylline and

Salbutamol, intended to inform research and drug development. Due to a lack of direct head-

to-head clinical trials, this guide synthesizes data from individual studies to offer an indirect

comparison of their efficacy, supported by experimental data and detailed methodologies.

Executive Summary
Salbutamol, a short-acting beta-2 adrenergic agonist (SABA), is a well-established and potent

bronchodilator used for rapid relief of bronchospasm. Its mechanism is centered on the direct

relaxation of airway smooth muscle. Acebrophylline, a newer molecule, offers a multi-faceted

approach. It is a combination of ambroxol and theophylline-7-acetic acid, providing not only

bronchodilation but also mucolytic and anti-inflammatory effects.

While Salbutamol provides a more potent and rapid onset of bronchodilation, making it a

cornerstone of rescue therapy, Acebrophylline's broader pharmacological profile suggests its

utility in the long-term management of chronic obstructive airway diseases where mucus

hypersecretion and inflammation are significant contributors.

Data Presentation: A Comparative Overview
Direct comparative data from head-to-head clinical trials of Acebrophylline versus Salbutamol is

not readily available in published literature. Therefore, the following tables summarize the
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bronchodilator effects of each drug from separate studies, using common metrics for an indirect

comparison.

Table 1: Summary of Bronchodilator Effects of Acebrophylline in Patients with COPD

Study
(Comparato
r)

Drug &
Dosage

Key
Parameter

Baseline
Value (Mean
± SD)

Post-
Treatment
Value (Mean
± SD)

Change
from
Baseline

Tapadar et al.

(2014) vs.

Theophylline

SR[1]

Acebrophyllin

e 100mg

twice daily

FEV1 (L) 1.18 ± 0.23
1.35 ± 0.21

(at 42 days)
+0.17

FEV1/FVC

(%)
58.1 ± 5.3

62.3 ± 5.8 (at

42 days)
+4.2

PEFR (L/min) 251.5 ± 45.2
278.5 ± 48.9

(at 42 days)
+27.0

Dhar et al.

(2025)

(Combination

with N-

acetylcystein

e)[2][3]

Acebrophyllin

e 100mg + N-

acetylcystein

e 600mg

twice daily

FEV1 (L) in

COPD
1.237

1.414 (at 90

days)
+0.177

FEV1 (L) in

Asthma
1.477

1.747 (at 90

days)
+0.27

Table 2: Summary of Bronchodilator Effects of Salbutamol in Patients with Obstructive Airway

Disease
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Study
(Comparato
r)

Drug &
Dosage

Key
Parameter

Baseline
Value
(Mean)

Post-
Treatment
Value
(Mean)

Change
from
Baseline

Taylor et al.

(1981) vs.

Theophylline[

4]

Inhaled

Salbutamol

200mcg

FEV1 (L) Not specified Not specified

Statistically

significant

improvement

Williams et al.

(1976) vs.

Aminophyllin

e[5]

Intravenous

Salbutamol

100mcg

FEV1 Not specified Not specified

26% mean

proportionate

increase

Anonymous

(2025) vs.

Placebo[6]

Controlled-

release

Salbutamol

8mg twice

daily

FEV1 (L) Not specified Not specified

Net change

of 95 ml in

favour of

Salbutamol

Experimental Protocols
Acebrophylline Studies
1. Study by Tapadar et al. (2014)[1]

Objective: To compare the efficacy and tolerability of Acebrophylline with sustained-release

(SR) Theophylline in patients with moderate COPD.

Study Design: An open-label, randomized, comparative, longitudinal study.

Patient Population: 40 patients with moderate COPD.

Intervention:

Group 1: Acebrophylline 100mg twice daily.

Group 2: Sustained-release Theophylline 300mg once daily.
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Both groups also received Tiotropium inhalation (18µgm per day).

Duration: 42 days.

Outcome Measures:

Primary: Changes in spirometric parameters (FEV1, FEV1/FVC, PEFR).

Secondary: Symptom scores and adverse effects.

Data Collection: Spirometry and clinical assessments were performed at baseline (day 0),

day 21, and day 42.

2. Study by Dhar et al. (2025)[2][3]

Objective: To assess the efficacy and safety of a combination of N-acetylcysteine and

Acebrophylline in patients with moderate to severe COPD and Asthma.

Study Design: A non-randomized, interventional, prospective, single-arm, post-marketing

surveillance study.

Patient Population: 97 patients (76 with COPD, 21 with Asthma).

Intervention: Combination of Acebrophylline 100 mg and N-acetylcysteine 600 mg

administered orally twice daily as an add-on therapy.

Duration: 90 days.

Outcome Measures:

Primary: Quality of Life (COPD Assessment Test and Asthma Control Test).

Secondary: Mean changes in FEV1 and FVC.

Salbutamol Studies
1. Study by Williams et al. (1976)[5]
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Objective: To compare the efficacy of intravenous Salbutamol with intravenous Aminophylline

in acute exacerbations of asthma.

Study Design: A randomized, double-blind trial.

Patient Population: 23 patients with acute asthma exacerbations.

Intervention:

Group 1: Intravenous Salbutamol (100µg).

Group 2: Intravenous Aminophylline (250mg).

Outcome Measures: Mean proportionate increase in FEV1.

2. Study by Taylor et al. (1981)[4]

Objective: To compare the efficacy of oral Theophylline and inhaled Salbutamol in patients

with irreversible chronic obstructive pulmonary disease.

Study Design: A double-blind, randomized, four-phase, crossover comparison.

Patient Population: 12 patients with stable COPD.

Intervention: Placebo, oral Theophylline, inhaled Salbutamol, and a combination of both

drugs. Each treatment phase lasted for two weeks.

Outcome Measures: Changes in FEV1, FVC, and other spirometric parameters.

Signaling Pathways and Experimental Workflow
Signaling Pathways
The bronchodilator effects of Acebrophylline and Salbutamol are mediated through distinct

signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b110486?utm_src=pdf-body-img
https://www.benchchem.com/product/b110486?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. jcdr.net [jcdr.net]

2. CARE: Combination of Acetylcysteine and Acebrophylline in Moderate to Severe Asthma
and COPD Patients - PMC [pmc.ncbi.nlm.nih.gov]

3. CARE: Combination of Acetylcysteine and Acebrophylline in Moderate to Severe Asthma
and COPD Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Theophylline and salbutamol improve pulmonary function in patients with irreversible
chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

5. A controlled trial of intravenous salbutamol and aminophylline in acute asthma - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Effect of controlled-release salbutamol in predominantly non-reversible chronic airflow
obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of the Bronchodilator Effects of
Acebrophylline and Salbutamol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110486#benchmarking-the-bronchodilator-effects-of-
acebrophylline-against-salbutamol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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